2-(Heptylamino)-4H-3,1-benzoxazin-4-one 2-(Heptylamino)-4H-3,1-benzoxazin-4-one
Brand Name: Vulcanchem
CAS No.: 184781-06-4
VCID: VC14245418
InChI: InChI=1S/C15H20N2O2/c1-2-3-4-5-8-11-16-15-17-13-10-7-6-9-12(13)14(18)19-15/h6-7,9-10H,2-5,8,11H2,1H3,(H,16,17)
SMILES:
Molecular Formula: C15H20N2O2
Molecular Weight: 260.33 g/mol

2-(Heptylamino)-4H-3,1-benzoxazin-4-one

CAS No.: 184781-06-4

Cat. No.: VC14245418

Molecular Formula: C15H20N2O2

Molecular Weight: 260.33 g/mol

* For research use only. Not for human or veterinary use.

2-(Heptylamino)-4H-3,1-benzoxazin-4-one - 184781-06-4

Specification

CAS No. 184781-06-4
Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
IUPAC Name 2-(heptylamino)-3,1-benzoxazin-4-one
Standard InChI InChI=1S/C15H20N2O2/c1-2-3-4-5-8-11-16-15-17-13-10-7-6-9-12(13)14(18)19-15/h6-7,9-10H,2-5,8,11H2,1H3,(H,16,17)
Standard InChI Key OUHJVRISNRTQPU-UHFFFAOYSA-N
Canonical SMILES CCCCCCCNC1=NC2=CC=CC=C2C(=O)O1

Introduction

Structural Characteristics and Nomenclature

The core structure of 2-(heptylamino)-4H-3,1-benzoxazin-4-one consists of a benzene ring fused to a 1,3-oxazine ring, forming a bicyclic system. The oxazine ring contains one oxygen and one nitrogen atom, with the nitrogen positioned at the 1-position relative to the benzene fusion. The substituent at the 2-position is a heptylamino group (-NH-C₇H₁₅), introducing significant lipophilicity and potential for intermolecular interactions.

Molecular Geometry and Electronic Properties

The planar benzene ring and partially saturated oxazine moiety create a conjugated π-system, which influences electronic transitions detectable via UV-Vis spectroscopy . The heptylamino group’s electron-donating nature may alter the compound’s electron density distribution, potentially enhancing nucleophilic reactivity at the 4-keto position.

Spectroscopic Signatures

  • IR Spectroscopy: Expected absorption bands include N-H stretching (~3300 cm⁻¹), C=O stretching (~1700 cm⁻¹), and aromatic C=C vibrations (~1600 cm⁻¹) .

  • NMR: The ¹H-NMR spectrum would feature aromatic protons (δ 7.0–8.0 ppm), a deshielded NH proton (δ 5.5–6.5 ppm), and aliphatic protons from the heptyl chain (δ 0.8–1.6 ppm) .

Synthetic Methodologies

Classical Approaches

The synthesis of 2-substituted benzoxazinones typically begins with anthranilic acid derivatives. For example, 2-phenyl-4H-3,1-benzoxazin-4-one is synthesized via reaction of anthranilic acid with benzoyl chloride in pyridine . Adapting this method, 2-(heptylamino)-4H-3,1-benzoxazin-4-one could be synthesized by substituting benzoyl chloride with heptyl isocyanate or via a two-step process involving:

  • Acylation: Anthranilic acid reacts with heptyl chloroformate to form N-heptyloxycarbonylanthranilic acid.

  • Cyclodehydration: Intramolecular cyclization under acidic or thermal conditions yields the benzoxazinone core .

One-Pot Innovations

Modern methods employ cyclizing agents like iminium cations generated from cyanuric chloride and dimethylformamide (DMF). This approach facilitates room-temperature synthesis with high yields (85–92%) . For 2-(heptylamino)-4H-3,1-benzoxazin-4-one, heptylamine could replace DMF, enabling direct incorporation of the substituent during cyclization.

Physicochemical Properties

Thermal Stability

Analogous 2-substituted benzoxazinones exhibit melting points between 79°C (2-methyl derivative) and 133°C (aryl-substituted derivatives) . The heptylamino group’s long alkyl chain likely reduces crystallinity, predicting a lower melting point (~60–70°C).

Solubility and Partition Coefficients

  • Solubility: Limited aqueous solubility due to hydrophobicity; soluble in ethanol, DMSO, and chloroform.

  • logP: Estimated logP ≈ 3.5–4.0 (calculated using ChemDraw), indicating high lipid membrane permeability.

Industrial and Material Science Applications

Benzoxazinones serve as precursors for high-performance polymers. Polybenzoxazines, derived from ring-opening polymerization, exhibit thermal stability (>300°C) and mechanical strength . Functionalization with heptylamino groups could tailor these polymers for hydrophobic coatings or drug-delivery systems.

Challenges and Future Directions

  • Synthetic Optimization: Scaling up one-pot methods while maintaining yield and purity.

  • Biological Profiling: In vitro and in vivo studies to validate inferred antimicrobial and anticancer activities.

  • Material Innovations: Exploring copolymerization with other monomers to enhance polymer functionality.

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